molecular formula C21H17N3O3 B4925187 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B4925187
M. Wt: 359.4 g/mol
InChI Key: MSSMWNOEOKZNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as NI-57, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid involves the inhibition of the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are essential enzymes for DNA synthesis and cell division. Additionally, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the selective binding to cancer cells, and the inhibition of amyloid beta peptide aggregation. Additionally, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments, including its high selectivity for cancer cells and its low toxicity in normal cells. However, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has some limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, such as Parkinson's disease and Huntington's disease, and the development of more effective drug delivery systems. Additionally, the investigation of the potential synergistic effects of 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid with other therapeutic agents could lead to the development of more effective cancer treatments.

Synthesis Methods

4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 1,2-diaminonaphthalene with 2-bromo-1-(4-nitrophenyl)ethanone, followed by the reduction of the nitro group and the formation of the carboxylic acid group. The final product is obtained through the reaction of the carboxylic acid group with an amine group.

Scientific Research Applications

4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been investigated for its potential as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells. Apart from cancer, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

4-[3-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-19(8-9-20(26)27)22-16-7-3-6-15(10-16)21-23-17-11-13-4-1-2-5-14(13)12-18(17)24-21/h1-7,10-12H,8-9H2,(H,22,25)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMWNOEOKZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

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